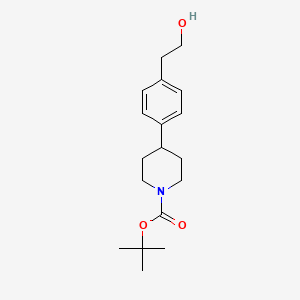

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Beschreibung

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate (CAS: 170837-78-2, MF: C₁₈H₂₇NO₃, MW: 305.41) is a piperidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 4-(2-hydroxyethyl)phenyl substituent at the 4-position of the piperidine ring . This compound is primarily utilized in medicinal chemistry research, particularly as an intermediate for synthesizing bioactive molecules or PROTACs (Proteolysis Targeting Chimeras) due to its modular structure and functional groups amenable to further derivatization .

Eigenschaften

IUPAC Name |

tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAMWGIHRRULTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry

Tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of various derivatives that can be utilized in chemical research and industrial applications.

Biology

The compound is employed in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its interactions with specific proteins can provide insights into biochemical pathways, including those involved in cellular signaling and metabolic processes .

Medicine

Research has indicated potential therapeutic effects of this compound in treating neurological disorders. Studies are ongoing to evaluate its efficacy as a drug candidate, particularly in modulating pathways related to neuroprotection and synaptic plasticity .

Industry

In industrial applications, tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is utilized in developing new materials and chemical processes. Its properties make it suitable for use in fine chemical production and pharmaceutical development .

Case Study 1: Enzyme Inhibition

A study explored the compound's ability to inhibit specific enzymes linked to metabolic disorders. The findings demonstrated that modifications to the piperidine ring could enhance binding affinity and selectivity for target enzymes, suggesting a pathway for developing more effective inhibitors for therapeutic use .

Case Study 2: PROTAC Development

The compound has been investigated as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology, which aims at targeted protein degradation. The incorporation of this compound into PROTACs has shown promise in enhancing the efficacy of these bifunctional degraders by optimizing their three-dimensional orientation and binding properties .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The hydroxyl group on the phenyl ring can form hydrogen bonds, enhancing its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in the position of substituents on the piperidine ring or the nature of the aromatic/alkyl groups. Below is a comparative analysis:

Key Structural and Functional Differences

- Fluorine Substitution : The 4-fluorophenyl analog (CAS 141940-39-8) introduces metabolic stability via fluorine’s electron-withdrawing effect, reducing oxidative degradation .

- Amine vs. Hydroxyl Groups: Aminomethyl derivatives (CAS 1853217-55-6, 1198286-87-1) enable nucleophilic reactions (e.g., amide bond formation), broadening utility in bioconjugation .

Physical and Chemical Properties

- Solubility: The hydroxyethyl group in the target compound improves aqueous solubility (~10 mM in DMSO) compared to non-polar analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (hydrophobic alkyl chain) .

- Stability : Boc-protected analogs are stable under acidic conditions but cleavable via TFA, enabling selective deprotection .

Biologische Aktivität

Introduction

tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

- IUPAC Name: tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- Molecular Formula: C18H27NO3

- Molecular Weight: 305.418 g/mol

- CAS Number: 170837-78-2

Anticancer Activity

Recent studies have identified piperidine derivatives, including tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, as having significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For example, a related piperidine derivative demonstrated improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets involved in cancer progression. The presence of the piperidine moiety allows for stable interactions with protein binding sites, enhancing its efficacy in inhibiting pathways associated with tumor growth and survival. Additionally, structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can significantly influence its biological activity .

Neuroprotective Effects

Beyond its anticancer properties, this compound may also exhibit neuroprotective effects. Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The incorporation of the hydroxyethyl group may enhance brain penetration and bioavailability, making it a candidate for further investigation in neuropharmacology .

Inhibitory Activity Against Enzymes

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as a dual inhibitor of AChE and BuChE, which are critical targets in the management of Alzheimer's disease. This dual inhibition could potentially lead to enhanced cognitive function and memory retention in affected individuals .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related piperidine compounds:

These findings highlight the versatility of tert-butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate and its derivatives in various therapeutic contexts.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

- Grignard addition : Reacting tert-butyl-protected piperidone derivatives with organometallic reagents (e.g., 2-hydroxyethylphenylmagnesium bromide) under anhydrous conditions in tetrahydrofuran (THF) .

- Boc protection/deprotection : Introducing or removing the tert-butoxycarbonyl (Boc) group to modulate reactivity .

Q. Optimization Strategies :

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions .

- Reaction monitoring : Using thin-layer chromatography (TLC) to track starting material consumption and product formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product .

Q. Table 1: Synthetic Route Comparison

| Route | Key Reagents | Conditions | Yield (%) | Monitoring Technique |

|---|---|---|---|---|

| Grignard Addition | 2-hydroxyethylphenyl-MgBr | THF, 0°C, N₂ atmosphere | ~65 | TLC, NMR |

| Boc-Mediated Coupling | Boc-piperidine, EDCI/HOBt | DMF, RT, 24 hr | ~50 | HPLC |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

- Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products .

- Mass Spectrometry (MS) :

- Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = calculated m/z) .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage :

- Store in amber glass bottles at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .

- Handling :

- Use gloves and fume hoods to avoid dermal/ocular exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) .

- Stability :

- Avoid prolonged exposure to moisture or strong acids/bases to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis or derivatization?

Methodological Answer:

- Contradiction Analysis :

- Scenario : Unexpected peaks in ¹H NMR.

- Resolution :

Compare with literature data for analogous piperidine derivatives .

Perform heteronuclear correlation (HMBC) to confirm connectivity between the hydroxyethyl group and the phenyl ring .

Re-run synthesis under stricter anhydrous conditions to rule out hydrolysis artifacts .

- Quantitative Purity Check : Use HPLC-MS to differentiate between isomeric by-products .

Q. What strategies are effective in assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : Heat samples to 40–80°C and analyze by TGA/DSC for decomposition thresholds .

- Kinetic Analysis :

Q. Table 2: Stability Data (Hypothetical)

| Condition | Time (hr) | Degradation (%) | Method |

|---|---|---|---|

| pH 2, 37°C | 72 | 15 | HPLC |

| pH 7.4, 60°C | 48 | 5 | TGA |

Q. How can reaction yields be optimized while minimizing by-products?

Methodological Answer:

- By-Product Mitigation :

- Design of Experiments (DoE) :

- Use factorial designs to evaluate interactions between temperature, stoichiometry, and solvent .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., receptors)?

Methodological Answer:

- Binding Assays :

- Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

Methodological Answer:

- Structure-Property Relationship (SPR) Studies :

- LogP Measurement : Compare octanol/water partition coefficients via shake-flask method to assess hydrophobicity .

- Solubility Screening : Use nephelometry to quantify aqueous solubility changes after introducing polar groups (e.g., -OH → -OCH₃) .

- Case Study : Replacing the hydroxyethyl group with a fluorobenzoyl moiety increases logP by 0.8 units, reducing aqueous solubility but enhancing membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.